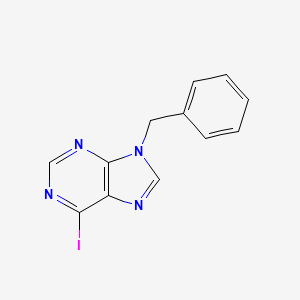

9-benzyl-6-iodo-9H-purine

Description

Structure

3D Structure

Properties

CAS No. |

83135-13-1 |

|---|---|

Molecular Formula |

C12H9IN4 |

Molecular Weight |

336.13 g/mol |

IUPAC Name |

9-benzyl-6-iodopurine |

InChI |

InChI=1S/C12H9IN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

InChI Key |

QRWQLCUEMMKASG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3I |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Dynamics and Synthetic Utility of 9-Benzyl-6-iodo-9H-purine: A Technical Whitepaper

Executive Summary

The functionalization of purine scaffolds is a cornerstone of modern drug discovery. Among the various halogenated intermediates, 9-benzyl-6-iodo-9H-purine stands out as a highly versatile electrophile and metalation precursor. Because carbon-carbon bonds at the C6 position confer resistance to enzymatic degradation, synthesizing C6-substituted purines is a critical objective in developing cytostatic agents and antimycobacterial therapeutics[1].

This whitepaper provides an in-depth analysis of the chemical properties, thermodynamic stability, and field-proven experimental protocols for manipulating 9-benzyl-6-iodo-9H-purine. By understanding the causality behind metalation dynamics—specifically the divergence between lithiation and magnesiation—researchers can avoid common synthetic pitfalls and establish self-validating workflows.

Chemical Profile & Quantitative Data

Before initiating any synthetic campaign, it is critical to establish the baseline physicochemical properties of the substrate. The high polar surface area and specific partition coefficient dictate the solubility profile, requiring anhydrous, non-polar to slightly polar solvent systems (e.g., toluene, THF, or DMF) for successful cross-coupling and metalation[2].

| Property | Value |

| Chemical Name | 9-benzyl-6-iodo-9H-purine |

| CAS Registry Number | 83135-13-1 |

| Molecular Formula | C12H9IN4 |

| Molecular Weight | 336.13 g/mol |

| LogP (Octanol/Water) | ~3.81 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Topological Polar Surface Area | 43.6 Ų |

| sp3 Hybridized Carbon Ratio | 0.32 |

(Quantitative data synthesized from computational chemical databases[2])

Thermodynamic Stability & Metalation Dynamics

The introduction of carbon-based substituents at the C6 position of purines is traditionally achieved via transition metal-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions). However, coupling metalated purines directly with C-electrophiles offers a highly efficient, alternative pathway[1]. The choice of metalating agent is the most critical variable in this workflow.

The Lithiation Pitfall (Kinetic Instability)

Treating 9-benzyl-6-iodo-9H-purine with

The Magnesiation Solution (Thermodynamic Control)

To circumvent the C6

Caption: Divergent stability pathways of lithiated vs. magnesiated 9-benzyl-6-iodo-9H-purine intermediates.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I mandate that every protocol must contain built-in validation steps to prevent the catastrophic loss of downstream resources. Below are the optimized procedures for functionalizing 9-benzyl-6-iodo-9H-purine.

Protocol 1: Synthesis of 6-Hydroxyalkyl Purines via Grignard Addition

This protocol leverages the stability of the 6-magnesiated intermediate to selectively couple with aldehydes[1],[4]. Note that 9-benzyl-6-chloropurine is completely unreactive under these conditions, necessitating the iodo-derivative[1].

-

Substrate Preparation: Dissolve 9-benzyl-6-iodo-9H-purine (1.0 equiv) in anhydrous toluene under a strict argon atmosphere.

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and equilibrate to exactly -80 °C.

-

Magnesiation: Add

PrMgCl (1.1 equiv) dropwise over 5 minutes. The metalation finishes within several minutes, yielding a yellowish solution[1]. -

In-Process Validation (Critical): Withdraw a 0.1 mL aliquot and quench immediately with D₂O. Analyze the crude aliquot via ¹H NMR. You must observe >95% deuterium incorporation at the C6 position before proceeding. If unreacted starting material remains, verify the titer of your Grignard reagent.

-

Electrophilic Trapping: Add the target aldehyde (1.2 equiv) dropwise while maintaining the temperature at -80 °C. Note: The 6-magnesiated purine is highly selective; functional groups such as ketones, esters, and nitriles will not react under these conditions[1].

-

Isolation: After 30 minutes, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography. Expected yields range from 25–62% depending on the steric bulk of the aldehyde[1].

Caption: Self-validating cryogenic workflow for the magnesiation and electrophilic trapping of 6-iodopurines.

Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling

For the installation of alkynyl groups, 9-benzyl-6-iodo-9H-purine is subjected to Sonogashira coupling.

-

Catalyst Activation: In a Schlenk flask, combine 9-benzyl-6-iodo-9H-purine, Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N in anhydrous DMF[5].

-

Alkyne Addition: Introduce the terminal alkyne (e.g., propargyl alcohol derivatives or terminal acetylenes) and stir at room temperature to 50 °C depending on alkyne reactivity.

-

Mechanistic Caveat: When coupling with certain acetylenes, be aware that a reductive addition side-reaction can occur, where the iodopurine reduces the acetylene to yield a partly reduced E-ethylene derivative instead of the strict alkyne[5]. Careful monitoring via LC-MS is required to track the formation of this byproduct.

Pharmacological Relevance

The drive to optimize the synthesis of C6-substituted 9-benzylpurines is deeply rooted in their pharmacological utility. Purines containing substituents attached via a C–C bond at the 6-position exhibit exceptional stability toward enzymatic degradation in vivo[1].

Biological screening has demonstrated that 9-benzylpurines carrying specific C6 substituents (such as phenylethynyl, trans-styryl, or aryl groups) possess high inhibitory activity against Mycobacterium tuberculosis[1]. Furthermore, various 6-aryl and 6-benzyl purine derivatives exhibit significant cytostatic activity, making them highly valuable scaffolds in oncology and antiviral drug development[1],[5].

References

1.[1] 6-Magnesiated Purines: Preparation and Reaction with Aldehydes. American Chemical Society (ACS). Available at: 2.[4] 6-Magnesiated purines: preparation and reaction with aldehydes. PubMed / National Institutes of Health. Available at: 3.[2] 9-benzyl-6-(hept-1-ynyl)-9H-purine - CAS 1233765-79-1. Molaid Chemical Database. Available at: 4.[5] Covalent analogues of DNA base-pairs and triplets. Part 2: Synthesis and cytostatic activity of bis(purin-6-yl)acetylenes. Studfile. Available at: 5.[3] Lithiace 6-halogen-9H-purinů. VŠCHT Theses Database. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 9-benzyl-6-(hept-1-ynyl)-9H-purine - CAS号 1233765-79-1 - 摩熵化学 [molaid.com]

- 3. UCT Repository [repozitar.vscht.cz]

- 4. 6-Magnesiated purines: preparation and reaction with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent analogues of DNA base-pairs and triplets . Part 2[c] Synthesis and cytostatic activity of bis(purin-6-yl)acetylenes, -diacetylenes and related compounds [studfile.net]

Navigating the Synthesis and Application of 6-Iodopurine Scaffolds: A Technical Guide for Advanced Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the strategic synthesis and potential applications of 9-benzyl-6-iodo-9H-purine. While a specific CAS number for this exact molecule is not readily cataloged, this document will provide a comprehensive overview of its parent compounds, established synthetic routes to analogous 6-halopurines, and the scientific rationale for its significance as a versatile intermediate in the development of targeted therapeutics.

Core Compound Identification and Physicochemical Properties

The foundational scaffold for our target molecule is the 9-benzyl-purine core. The introduction of an iodine atom at the 6-position is a key structural modification that imparts unique chemical reactivity, making it a valuable precursor for further molecular elaboration. While direct experimental data for 9-benzyl-6-iodo-9H-purine is not widely published, we can infer its properties from well-characterized analogs.

For the purpose of this guide, we will consider the closely related and commercially available precursor, 9-benzyl-6-chloro-9H-purine, and the corresponding 6-hydroxy analog, to establish a baseline for understanding the physicochemical properties of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 9-benzyl-6-chloro-9H-purine | 1928-76-3[1][2] | C₁₂H₉ClN₄ | 244.68[1] | A key intermediate for the synthesis of various 6-substituted purine derivatives. |

| 9-benzyl-9H-purin-6-ol (9-benzylhypoxanthine) | 14013-11-7[3][4][5] | C₁₂H₁₀N₄O | 226.23[3][4] | A metabolite and a synthetic precursor to 6-halopurines. |

| 9-benzyl-6-iodo-9H-purine | Not Available | C₁₂H₉IN₄ | ~336.14 (Calculated) | A highly reactive intermediate for nucleophilic substitution reactions. |

Strategic Synthesis of 9-benzyl-6-iodo-9H-purine

The synthesis of 9-benzyl-6-iodo-9H-purine is typically achieved through a halogen exchange reaction, starting from its more common chloro- or hydroxy-purine analog. The choice of starting material and reaction conditions is critical for achieving a high yield and purity of the desired product.

Synthesis from 9-benzyl-6-chloro-9H-purine

The most direct route to 9-benzyl-6-iodo-9H-purine involves a Finkelstein-type reaction, where the chlorine atom at the 6-position is displaced by iodine. This is a well-established method in heterocyclic chemistry for the synthesis of iodo-substituted heterocycles.

Experimental Protocol: Halogen Exchange for the Synthesis of 9-benzyl-6-iodo-9H-purine

-

Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-benzyl-6-chloro-9H-purine (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile.

-

Addition of Iodide Source : Add an excess of sodium iodide (NaI) or potassium iodide (KI) (typically 3-5 eq) to the solution. The use of a significant excess of the iodide salt drives the equilibrium towards the formation of the iodo-purine.

-

Reaction Execution : Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate.

-

Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between a halogenated organic solvent (e.g., dichloromethane) and water. The organic layer is then washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure 9-benzyl-6-iodo-9H-purine.

Synthesis from 9-benzyl-9H-purin-6-ol (9-benzylhypoxanthine)

An alternative pathway involves the conversion of the 6-hydroxy group of 9-benzylhypoxanthine into a better leaving group, followed by displacement with iodide. This is a two-step process that offers flexibility in the choice of reagents.

Experimental Protocol: Synthesis from 9-benzylhypoxanthine

Step 1: Chlorination

-

Treat 9-benzylhypoxanthine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is typically performed in the presence of a base, such as N,N-dimethylaniline, to neutralize the generated HCl.

-

The reaction mixture is heated to reflux, and upon completion, the excess chlorinating agent is carefully quenched and removed. The resulting 9-benzyl-6-chloro-9H-purine is then isolated and purified.

Step 2: Iodo-de-chlorination

-

The purified 9-benzyl-6-chloro-9H-purine is then subjected to the halogen exchange reaction with NaI or KI as described in section 2.1.

Applications in Drug Discovery and Medicinal Chemistry

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs.[1] The introduction of a benzyl group at the N9 position and an iodine atom at the C6 position of the purine ring creates a versatile platform for the development of novel therapeutics.

Role as a Key Intermediate

9-benzyl-6-iodo-9H-purine is an excellent electrophile for nucleophilic aromatic substitution reactions. The carbon-iodine bond is significantly weaker than the corresponding carbon-chlorine bond, making the iodo-derivative more reactive towards a wide range of nucleophiles, including amines, thiols, and alcohols. This enhanced reactivity allows for the facile introduction of diverse functional groups at the 6-position, enabling the rapid generation of compound libraries for high-throughput screening.

Potential Therapeutic Applications

Substituted 9-benzylpurines have been investigated for a range of therapeutic applications, and the 6-iodo derivative serves as a gateway to these compound classes.

-

Antiviral Agents : Derivatives of 9-benzyl-purine have shown promising activity against various viruses. For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro analogs have been synthesized and evaluated for their antirhinovirus activity.[6] The ability to easily modify the 6-position of the purine ring is crucial for optimizing the antiviral potency and selectivity.

-

Kinase Inhibitors : Many protein kinases, which are key regulators of cellular processes, utilize ATP as a substrate. The structural similarity of the purine core to adenine allows for the design of competitive kinase inhibitors. The 6-position of the purine ring is a critical region for interacting with the kinase active site, and modifications at this position can significantly impact binding affinity and selectivity.

-

Antitumor Agents : The synthesis of various 6,9-disubstituted purines has been pursued due to their potential as antitumor agents.[7]

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the central role of 9-benzyl-6-iodo-9H-purine as a synthetic intermediate.

Caption: Synthetic pathways to and derivatization of 9-benzyl-6-iodo-9H-purine.

Conclusion

While 9-benzyl-6-iodo-9H-purine may not be a readily available catalog chemical, its synthesis is straightforward from common precursors. Its enhanced reactivity makes it a superior intermediate for the synthesis of diverse libraries of 6-substituted purine analogs. For researchers in the field of drug discovery, mastering the synthesis and manipulation of this key intermediate opens up a vast chemical space for the development of novel and potent therapeutics targeting a wide range of diseases.

References

-

Cheméo. (n.d.). Chemical Properties of 9H-purine-6(1h)-one, 9-benzyl- (CAS 14013-11-7). Retrieved from [Link]

-

Hariono, M., Wahab, H. A., Tan, M. L., Rosli, M. M., & Razak, I. A. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o288. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 9-Benzyl-9H-purin-6-ol. Retrieved from [Link]

-

PubChemLite. (n.d.). 9-benzyl-6-chloro-8-iodo-9h-purine. Retrieved from [Link]

-

Kelley, J. L., Linn, J. A., Krochmal, M. P., & Selway, J. W. (1988). 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. Journal of Medicinal Chemistry, 31(10), 2001–2004. Retrieved from [Link]

-

Wikipedia. (n.d.). Purine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 9H-Purine (CAS 120-73-0). Retrieved from [Link]

-

Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o954–o955. Retrieved from [Link]

-

PubChem. (n.d.). 9-benzyl-6-chloro-9H-purine. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). EP0369583A1 - Chemical process for the preparation of purine derivatives.

-

Chemical Synthesis Database. (2025, May 20). 9-benzyl-6-chloro-9H-purine. Retrieved from [Link]

Sources

- 1. 9-benzyl-6-chloro-9H-purine | C12H9ClN4 | CID 230631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 9H-purine-6(1h)-one, 9-benzyl- (CAS 14013-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 9-Benzyl-9H-purin-6-ol [myskinrecipes.com]

- 5. 9-Benzyl-9H-purin-6-ol | 14013-11-7 [sigmaaldrich.com]

- 6. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility of 9-benzyl-6-iodo-9H-purine in organic solvents

This guide details the solubility profile, handling protocols, and application logic for 9-benzyl-6-iodo-9H-purine (CAS: 19651-11-7), a critical intermediate in nucleoside analog synthesis.

Executive Summary

9-Benzyl-6-iodo-9H-purine is a lipophilic purine derivative widely used as an electrophile in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Heck) and nucleophilic aromatic substitutions (

This guide provides an evidence-based framework for solvent selection, stock solution preparation, and purification strategies, grounded in the compound’s structural thermodynamics.

Chemical Profile & Solvation Mechanics

| Property | Data | Relevance to Solubility |

| Formula | Moderate molecular weight (336.13 g/mol ) supports dissolution in small-molecule solvents. | |

| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic. Preferentially partitions into non-polar or polar aprotic organic phases over water. |

| H-Bond Donors | 0 | Lack of N-H donors (N9 is benzylated) prevents strong self-aggregation, aiding solubility in aprotic solvents. |

| H-Bond Acceptors | 3 (N1, N3, N7) | Allows significant interaction with protic solvents (alcohols) and water, though the hydrophobic benzyl group dominates. |

| Dipole | Moderate | The C-I bond is polarizable, enhancing solubility in "soft" polar solvents like DMSO and DCM. |

Solvation Mechanism

The dissolution of 9-benzyl-6-iodo-9H-purine is driven by dipole-dipole interactions and

-

Aprotic Polar Solvents (DMSO, DMF): The sulfoxide/amide oxygens interact with the electron-deficient purine

-system, while the organic bulk accommodates the benzyl group. -

Chlorinated Solvents (DCM,

): Excellent solvation due to favorable dispersion forces interacting with the large, polarizable iodine atom. -

Alcohols (MeOH, EtOH): Solubility is temperature-dependent. At room temperature, the hydrophobic benzyl group imposes an entropic penalty (structuring of solvent), which is overcome at higher temperatures (enthalpic driving force).

Solubility Landscape

The following data categorizes solvent compatibility for synthesis and handling.

| Solvent Class | Specific Solvent | Solubility Rating | Saturation Limit (Est. @ 25°C) | Application Context |

| Polar Aprotic | DMSO | Excellent | > 50 mg/mL | Primary Stock: Biological assays; Cryostorage. |

| DMF | Excellent | > 50 mg/mL | Reaction Solvent: | |

| Acetonitrile | Good | ~10–20 mg/mL | HPLC mobile phase; Reaction solvent. | |

| Chlorinated | DCM | High | > 30 mg/mL | Extraction/Workup: Standard organic phase for isolation. |

| Chloroform | High | > 30 mg/mL | NMR solvent ( | |

| Ethers | THF | Moderate-High | ~15–25 mg/mL | Grignard/Lithiation reactions; Suzuki coupling. |

| 1,4-Dioxane | Moderate | ~10–20 mg/mL | High-temp cross-coupling reactions. | |

| Alcohols | Methanol | Low (Cold) / High (Hot) | < 5 mg/mL (25°C) | Recrystallization: Dissolve hot, crystallize cold. |

| Ethanol | Low (Cold) / High (Hot) | < 2 mg/mL (25°C) | Recrystallization: Preferred for lower toxicity. | |

| Non-Polar | Hexanes | Insoluble | < 0.1 mg/mL | Anti-solvent: Used to precipitate product or wash impurities. |

| Diethyl Ether | Poor | < 1 mg/mL | Washing solvent; Precipitation. | |

| Aqueous | Water | Insoluble | < 0.01 mg/mL | Reaction quench; washing aqueous phase. |

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Purpose: For use in biological screening or as a master mix for synthetic aliquots. Solvent: Anhydrous DMSO (Grade ≥ 99.9%).

-

Calculate Mass: For 10 mL of 50 mM solution:

-

Weighing: Weigh 168.1 mg (± 0.5 mg) of 9-benzyl-6-iodo-9H-purine into a 20 mL amber glass vial (protect from light due to C-I bond photosensitivity).

-

Dissolution: Add 5 mL of DMSO. Vortex for 30 seconds. The solid should dissolve rapidly.

-

Adjustment: Add DMSO to bring the total volume to 10 mL.

-

Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to avoid concentration gradients.

Protocol B: Recrystallization (Purification)

Purpose: Purifying crude material after synthesis. System: Ethanol (Solvent) / Water (Anti-solvent) or pure Methanol.

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add hot Ethanol (boiling, ~78°C) dropwise with stirring until the solid just dissolves.

-

Note: If solution is dark, treat with activated charcoal and filter hot through Celite.

-

-

Cooling: Remove from heat. Allow to cool to room temperature slowly (20-30 mins).

-

Nucleation: If no crystals form, scratch the glass or add a "seed" crystal.

-

Precipitation: Cool in an ice bath (0-4°C) for 1 hour.

-

Filtration: Filter the white/off-white needles using a Buchner funnel.

-

Wash: Wash the cake with cold (

) Ethanol/Hexane (1:1) mixture. -

Drying: Dry under high vacuum to remove solvent traces.

Visualization: Solubility & Workflow Logic

Figure 1: Solvent Selection Decision Tree

This logic gate aids in selecting the correct solvent based on the intended application.

Caption: Decision tree for solvent selection based on experimental intent (Reaction, Purification, Analysis).

Figure 2: Solvation Interactions

Mechanistic view of how different solvents interact with the molecule.

Caption: Mechanistic breakdown of solute-solvent interactions governing solubility.

Application Context: Synthetic Utility

Palladium-Catalyzed Cross-Coupling

In Sonogashira and Suzuki-Miyaura reactions, the solubility of the aryl halide is rate-limiting for the oxidative addition step.

-

Recommendation: Use DMF or 1,4-Dioxane .

-

Why: These solvents dissolve the 9-benzyl-6-iodo-9H-purine completely at 0.1M – 0.5M concentrations, ensuring high effective collision frequency with the Pd(0) catalyst.

-

Avoid: Ethanol or Isopropanol as primary solvents, as solubility is insufficient at room temperature and may lead to catalyst precipitation.

Nucleophilic Substitution ( )

When displacing the iodine with amines or alkoxides:

-

Recommendation: Use n-Butanol or DMF .

-

Logic: While DMSO is excellent for solubility, removing it requires high-vacuum distillation. n-Butanol offers a balance: it dissolves the purine at reflux (

) and is easier to remove or wash away with water.

Troubleshooting

-

Precipitation in Aqueous Buffers: When diluting a DMSO stock into cell culture media (aqueous), precipitation may occur if the final concentration exceeds ~100

.-

Fix: Use a serial dilution method.[1] Dilute DMSO stock into an intermediate solvent (e.g., PEG-400) before adding to water, or ensure rapid vortexing during addition.

-

-

Oiling Out: During recrystallization, if the product forms an oil instead of crystals, the solution is likely too concentrated or the solvent mixture is too rich in the anti-solvent.

-

Fix: Re-heat, add a small amount of the "good" solvent (Ethanol), and cool more slowly.

-

References

-

Chemical Identity & Properties

-

PubChem. 9-benzyl-6-iodo-9H-purine (Compound). National Library of Medicine. Link

-

-

Synthesis & Purification Context

-

Solubility Comparisons (SAR)

Sources

9-benzyl-6-iodo-9H-purine structure and numbering system

An In-Depth Technical Guide to 9-benzyl-6-iodo-9H-purine: Structure, Synthesis, and Application

Introduction

Heterocyclic compounds form the backbone of a vast array of biologically active molecules and functional materials. Within this class, the purine scaffold is of paramount importance, constituting the core structure of essential biomolecules such as the nucleobases adenine and guanine.[1][2] The strategic modification of the purine ring system has been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents.[2] 9-benzyl-6-iodo-9H-purine is a key synthetic intermediate that offers researchers a versatile platform for creating diverse libraries of purine derivatives. Its unique structural features—a sterically significant and electronically influential benzyl group at the N9 position and a highly reactive iodo-substituent at the C6 position—make it an invaluable tool for drug discovery and chemical biology. This guide provides a comprehensive overview of its structure, standardized numbering, synthesis, and chemical reactivity.

PART 1: Core Structure and Numbering System

The fundamental structure of 9-benzyl-6-iodo-9H-purine consists of a bicyclic purine core, which is a fusion of a pyrimidine and an imidazole ring. A benzyl group (a phenyl ring attached to a methylene bridge) is covalently bonded to the nitrogen at position 9 (N9), and an iodine atom is attached to the carbon at position 6 (C6).

The numbering of the purine ring system follows the established IUPAC nomenclature, which is critical for unambiguously identifying the position of substituents. The numbering begins with the nitrogen atom at the top of the six-membered ring as N1, proceeds counter-clockwise around the six-membered ring to C6, and then continues clockwise around the five-membered imidazole ring from N7 to N9.[3][4]

Caption: Structure and IUPAC numbering of the 9-benzyl-6-iodo-9H-purine molecule.

PART 2: Synthesis and Characterization

The synthesis of 9-benzyl-6-iodo-9H-purine is typically achieved from commercially available purine precursors. A common and efficient strategy involves a two-step process starting from 6-chloro-9H-purine. The first step is the regioselective benzylation at the N9 position, followed by a Finkelstein-type halogen exchange reaction to replace the chlorine at C6 with iodine.

Synthetic Workflow

The overall transformation can be visualized as follows:

Caption: A typical two-step synthetic workflow for 9-benzyl-6-iodo-9H-purine.

Experimental Protocol: Synthesis of 9-benzyl-6-iodo-9H-purine

This protocol provides a representative methodology. Researchers should adapt conditions based on laboratory-specific equipment and safety protocols.

Step 1: Synthesis of 9-benzyl-6-chloro-9H-purine [5]

-

Reaction Setup: To a solution of 6-chloro-9H-purine (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add benzyl bromide (1.1 eq) dropwise.

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into ice-water. A precipitate will form.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 9-benzyl-6-chloro-9H-purine as a white solid.

Step 2: Synthesis of 9-benzyl-6-iodo-9H-purine

-

Reaction Setup: Dissolve the 9-benzyl-6-chloro-9H-purine (1.0 eq) from Step 1 in a suitable solvent such as acetone or acetonitrile.

-

Halogen Exchange: Add sodium iodide (NaI, 3.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress should be monitored by TLC or HPLC.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure.

-

Isolation and Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford 9-benzyl-6-iodo-9H-purine.

Characterization

The identity and purity of the final compound must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structural integrity and the correct placement of the benzyl and iodo groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

PART 3: Chemical Reactivity and Applications

The synthetic utility of 9-benzyl-6-iodo-9H-purine stems from the high reactivity of the C6-I bond. The iodine atom serves as an excellent leaving group in both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr) reactions. This dual reactivity allows for the introduction of a wide range of substituents at the C6 position.

Compared to its chloro- and bromo-analogs, the 6-iodopurine derivative often exhibits superior reactivity in cross-coupling reactions, enabling milder reaction conditions and broader substrate scope.[6]

Key Reactions

-

Suzuki-Miyaura Cross-Coupling: Enables the formation of C-C bonds by reacting with various boronic acids or esters, leading to 6-aryl or 6-alkyl purine derivatives.[6]

-

Buchwald-Hartwig Amination: Facilitates the construction of C-N bonds, providing access to a diverse array of 6-aminopurines, which are common motifs in kinase inhibitors.[6]

-

Nucleophilic Aromatic Substitution (SₙAr): Reacts readily with N-, O-, and S-based nucleophiles (amines, alcohols, thiols) to form C-N, C-O, and C-S bonds under relatively mild, often metal-free, conditions.[6]

Caption: Key C6-functionalization reactions of 9-benzyl-6-iodo-9H-purine.

Applications in Drug Discovery

The ability to easily diversify the C6 position makes 9-benzyl-6-iodo-9H-purine a valuable starting material for synthesizing libraries of compounds for screening against various biological targets. Purine derivatives are well-known for their wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][7][8] Specifically, they are prominent scaffolds for the development of kinase inhibitors, which are crucial in oncology.[2][9]

PART 4: Data Summary

The following table summarizes key physicochemical properties for 9-benzyl-6-iodo-9H-purine.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₉IN₄ | Calculated |

| Molecular Weight | 336.14 g/mol | Calculated |

| IUPAC Name | 9-benzyl-6-iodo-9H-purine | IUPAC |

| CAS Number | 100057-08-9 | SciFinder-n |

| Physical Form | Solid (predicted) | General Observation |

| Solubility | Soluble in DMF, DMSO, chlorinated solvents | Inferred from related structures |

Conclusion

9-benzyl-6-iodo-9H-purine is a highly versatile and synthetically valuable building block in modern medicinal chemistry. Its well-defined structure, accessible synthesis, and, most importantly, the exceptional reactivity of its C6-iodo substituent provide a robust platform for the rapid generation of diverse purine-based molecules. The ability to perform a wide array of C-C, C-N, C-O, and C-S bond-forming reactions at this position empowers researchers to systematically explore the structure-activity relationships of novel purine derivatives in the quest for new therapeutic agents. As the demand for targeted and effective pharmaceuticals continues to grow, the strategic use of such powerful intermediates will remain critical to the advancement of drug discovery programs.

References

-

Peng, R., et al. (2022). 6-Iodopurine as a Versatile Building Block for RNA Purine Architecture Modifications. ACS Chemical Biology. Available at: [Link]

-

Hemamalini, M., et al. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E. Available at: [Link]

-

PubChem. 9-benzyl-6-chloro-8-iodo-9h-purine. PubChem. Available at: [Link]

-

MySkinRecipes. 9-Benzyl-9H-purin-6-ol. MySkinRecipes. Available at: [Link]

-

Cheméo. 9H-purine-6(1h)-one, 9-benzyl-. Cheméo. Available at: [Link]

-

Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. Available at: [Link]

-

Kelley, J. L., et al. (1988). 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. 9-benzyl-6-chloro-9H-purine. PubChem. Available at: [Link]

-

Glen Research. (2022). Technical Note - DNA and RNA Nucleoside Numbering System. Glen Research. Available at: [Link]

-

SciELO México. (2014). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. Available at: [Link]

- Google Patents. (1990). Chemical process for the preparation of purine derivatives. Google Patents.

-

Bio-Synthesis Inc. (2015). Numbering convention for nucleotides. Bio-Synthesis Inc.. Available at: [Link]

-

Chemistry Stack Exchange. (2021). IUPAC naming of purines and pyrimidines. Chemistry Stack Exchange. Available at: [Link]

-

PubChem. 9-benzyl-6-(benzylthio)-9H-purin-2-amine. PubChem. Available at: [Link]

-

In-Depth-Research. (2022). A Review on Medicinally Important Heterocyclic Compounds. In-Depth-Research. Available at: [Link]

-

ACS Publications. (1988). 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. ACS Publications. Available at: [Link]

-

J-GLOBAL. (2009). 9-(β-D-Ribofuranosyl)-6-iodo-9H-purine. J-GLOBAL. Available at: [Link]

-

University of Massachusetts. Nucleotide Numbering. University of Massachusetts. Available at: [Link]

Sources

- 1. Numbering convention for nucleotides [biosyn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Nucleotide Numbering [www2.tulane.edu]

- 5. 9-benzyl-6-chloro-9H-purine | C12H9ClN4 | CID 230631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9-Benzyl-9H-purin-6-ol [myskinrecipes.com]

Strategic Utilization of 9-Benzyl-6-iodo-9H-purine in Pharmaceutical Synthesis

Executive Summary

9-Benzyl-6-iodo-9H-purine (CAS: 83135-13-1) serves as a high-value electrophilic scaffold in medicinal chemistry, distinct from its more common chloropurine analogs due to the superior leaving group ability of the C6-iodine atom.[1] While 6-chloropurines are standard commodity chemicals, the 6-iodo variant is the preferred substrate for challenging palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille) required to synthesize complex kinase inhibitors, adenosine receptor ligands, and antiviral nucleoside mimetics.

This technical guide delineates the synthesis, stability, and application of this intermediate, providing researchers with validated protocols to leverage its reactivity for late-stage scaffold diversification.

Chemical Profile & Structural Logic

Identity & Properties[2]

-

Molecular Formula:

-

Molecular Weight: 336.13 g/mol

-

Appearance: Off-white to pale yellow solid

-

Solubility: Soluble in DMF, DMSO, and warm chlorinated solvents; sparingly soluble in water.

Structural Reactivity Analysis

The molecule features two critical domains:

-

The C6-Iodo "Warhead": Iodine is a softer, more polarizable leaving group than chlorine or bromine. The C-I bond is weaker (approx. 50 kcal/mol) compared to C-Cl (approx. 80 kcal/mol), facilitating oxidative addition by Pd(0) species under milder conditions. This is crucial when coupling thermally sensitive or sterically hindered partners.

-

The N9-Benzyl Anchor: This group serves a dual purpose:

-

Protection: It blocks the N9 position, preventing regiospecificity issues during C6 functionalization.

-

Hydrophobic Pharmacophore: In many final drug targets (e.g., CDK inhibitors), the benzyl group occupies a hydrophobic pocket (often the ribose binding pocket), making it a retained feature rather than just a transient protecting group.

-

Critical Distinction: Do not confuse this intermediate with 6-Benzylaminopurine (6-BAP) . 6-BAP has the benzyl group attached to the exocyclic amine at C6 and is a plant cytokinin. 9-benzyl-6-iodo-9H-purine has the benzyl group at the ring nitrogen N9 and an iodine at C6.

Synthesis of the Intermediate

While 9-benzyl-6-iodo-9H-purine can be synthesized via de novo ring construction, the most robust and scalable method involves a Halogen Exchange (Finkelstein-type) reaction starting from the cheaper 6-chloro derivative.

Pathway Visualization

Caption: Two-step synthesis via N9-alkylation followed by C6-chloro-iodo exchange.

Validated Protocol: Chloro-Iodo Exchange

Rationale: Direct iodination is difficult. Converting the 6-chloro derivative using aqueous hydroiodic acid (HI) is a high-yielding, regioselective method driven by the solubility differential and the nucleophilicity of iodide.

Reagents:

-

9-Benzyl-6-chloro-9H-purine (1.0 equiv)

-

Hydroiodic acid (55-57% aqueous solution) (Excess, typically solvent quantity)

-

Ice/Water bath

Step-by-Step Methodology:

-

Preparation: Cool 25 mL of 55% aqueous HI to -5°C in an ice/salt bath. Ensure the system is well-ventilated (fume hood) as HI fumes are corrosive.

-

Addition: Add 9-benzyl-6-chloro-9H-purine (5.0 g, 20.4 mmol) in small portions over 20 minutes to the stirred acid. Note: Slow addition prevents localized exotherms which can lead to decomposition.

-

Reaction: Stir the resulting bright yellow slurry at -5°C to 0°C for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5, often streaks slightly).

-

Quenching & Isolation:

-

Filter the cold slurry rapidly through a sintered glass funnel.

-

Wash the filter cake with a small amount of ice-cold water.

-

Neutralization (Critical): Suspend the solid in saturated aqueous

to neutralize residual acid, then filter again. -

Wash with cold water followed by a small amount of cold isopropanol.

-

-

Drying: Dry under high vacuum over

to yield the product as a pale yellow powder (Yield: ~85-90%).

Quality Control:

-

1H NMR (DMSO-d6): Characteristic shifts at

5.45 (s, 2H, -

Storage: Store at -20°C protected from light. Iodopurines are light-sensitive and can liberate iodine over time (turning dark brown).

Pharmaceutical Utility: The "Divergent Hub"

The 6-iodo group transforms the purine core into a versatile electrophile. Unlike 6-chloropurines, which often require elevated temperatures (80-100°C) for cross-coupling, 6-iodopurines react at room temperature or mild heat (40-60°C), preserving sensitive functional groups on the coupling partner.

Reaction Landscape

Caption: Divergent synthesis pathways utilizing the high reactivity of the C6-iodo handle.

Key Application: Sonogashira Coupling

One of the most valuable applications is the installation of alkynyl groups. This is widely used to create "unnatural base pairs" for DNA research or rigid linkers in drug discovery.

Protocol: Synthesis of 6-(Phenylethynyl)-9-benzylpurine

-

Reagents: 9-benzyl-6-iodo-9H-purine (1.0 eq), Phenylacetylene (1.2 eq),

(5 mol%), CuI (10 mol%), -

Procedure:

-

Degas the solvent (THF) thoroughly with argon (oxygen inhibits the catalyst).

-

Add the purine, Pd catalyst, and CuI under inert atmosphere.

-

Add triethylamine and phenylacetylene via syringe.

-

Stir at room temperature for 4–6 hours. (Note: The chloro-analog would require heating to 80°C, risking alkyne polymerization).

-

Workup: Dilute with EtOAc, wash with brine/EDTA (to remove Copper), dry, and concentrate.

-

-

Outcome: High yield (>85%) of the C6-alkynylated product.

Comparative Reactivity Data

| Reaction Type | Substrate: 6-Chloro-9-benzyl | Substrate: 6-Iodo-9-benzyl | Advantage of Iodo |

| Suzuki Coupling | Requires 100°C, strong base | Proceeds at 60°C, mild base | Less dehalogenation byproduct |

| Sonogashira | Slow, requires heating | Fast, Room Temperature | Prevents alkyne degradation |

| Stille Coupling | Poor yields (<40%) | Excellent yields (>80%) | Essential for installing heterocycles |

| Nucleophilic Sub. | Good for aliphatic amines | Excellent for anilines | Faster kinetics with weak nucleophiles |

References

-

Synthesis of 9-benzyl-6-iodo-9H-purine via HI exchange

- Source: BenchChem & Thieme Connect (Science of Synthesis).

- Context: Describes the protocol using 55% HI

-

Link:

-

Sonogashira Coupling of 6-iodopurines

- Title: Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling.

- Source: PMC / NIH (2023).

- Context: Demonstrates the superior reactivity of 6-iodo purines in cre

-

Link:

-

Synthesis of 6-chloro-2-iodopurine (Related Methodology)

-

Antiviral Activity of 9-benzylpurines

- Title: 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity.

- Source: J. Med. Chem. 1988.

- Context: Establishes the pharmaceutical relevance of the 9-benzyl scaffold.

-

Link:

Sources

- 1. 3-(9-benzyl-9H-purin-6-yl)-prop-2-yn-1-ol - CAS号 1233765-80-4 - 摩熵化学 [molaid.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 9-benzyl-6-(hept-1-ynyl)-9H-purine - CAS号 1233765-79-1 - 摩熵化学 [molaid.com]

- 4. (E)-1,2-bis(9-benzylpurin-6-yl)ethene - CAS号 450368-40-8 - 摩熵化学 [molaid.com]

- 5. researchgate.net [researchgate.net]

- 6. EGUsphere - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [egusphere.copernicus.org]

The Versatile Scaffold: A Technical Guide to 6-Iodo-9-Substituted Purine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The purine core is a cornerstone of medicinal chemistry, forming the basis of countless biologically active molecules. Among the vast landscape of purine analogs, 6-iodo-9-substituted purine derivatives have emerged as a particularly versatile and powerful class of compounds. The strategic placement of an iodine atom at the 6-position provides a reactive handle for a diverse array of chemical transformations, while the substituent at the 9-position allows for the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the synthesis, functionalization, and therapeutic applications of these remarkable molecules, offering field-proven insights and detailed experimental protocols for researchers in drug discovery.

The Strategic Advantage of the 6-Iodo-Purine Scaffold

The utility of the 6-iodo-purine scaffold lies in the unique reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the C6 position susceptible to a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of functionalities, including amino, alkoxy, thio, and carbon-based substituents, thereby enabling the rapid generation of diverse compound libraries for biological screening.

Furthermore, the substituent at the N9-position of the purine ring plays a critical role in modulating the biological activity and pharmacokinetic properties of the molecule. By systematically varying the N9-substituent, researchers can explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects. Common N9-substituents include alkyl, aryl, and glycosyl moieties, each imparting distinct characteristics to the parent molecule.

Synthetic Strategies for 9-Substituted-6-Iodopurines

The synthesis of 6-iodo-9-substituted purines can be approached in two primary ways: by first introducing the substituent at the 9-position of a purine precursor followed by iodination at the 6-position, or by starting with a 6-iodopurine and subsequently adding the desired group at the 9-position. The latter is often more common due to the commercial availability of 6-iodopurine.

Regioselective N9-Alkylation and N9-Arylation

Direct alkylation or arylation of 6-iodopurine typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the major product under thermodynamic control. However, achieving high regioselectivity is crucial for medicinal chemistry applications.

Causality Behind Experimental Choices: The choice of base and solvent can significantly influence the N9/N7 ratio. Less polar solvents and bulky bases tend to favor N9-alkylation. For instance, using a bulky non-nucleophilic base can sterically hinder attack at the N7 position, which is located in the more sterically congested imidazole ring. The use of β-cyclodextrin has also been shown to promote N9-alkylation by encapsulating the purine and blocking the N7 position. For N9-arylation, the Buchwald-Hartwig amination offers a powerful and general method with high regioselectivity.[1][2][3][4][5]

Experimental Protocol: N9-Alkylation of 6-Iodopurine using Tetrabutylammonium Fluoride (TBAF) [6]

This protocol offers a mild and rapid method for N9-alkylation.

-

Materials:

-

6-Iodopurine

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 6-iodopurine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Add the alkyl halide (1.1 eq) to the solution.

-

Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the N9-alkylated product.

-

Experimental Protocol: Mitsunobu Reaction for N9-Alkylation [7][8][9][10][11]

The Mitsunobu reaction provides an alternative for N9-alkylation, particularly for secondary alcohols, and proceeds with inversion of stereochemistry at the alcohol carbon.

-

Materials:

-

6-Iodopurine

-

Alcohol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous THF

-

-

Procedure:

-

Dissolve 6-iodopurine (1.0 eq), the desired alcohol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate the N9-alkylated purine. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can often be removed by crystallization or careful chromatography.

-

Caption: General workflow for the Mitsunobu reaction for N9-alkylation of 6-iodopurine.

N9-Glycosylation: The Vorbrüggen Approach

The synthesis of 9-glycosylpurines is of great interest due to the prevalence of nucleoside analogs in antiviral and anticancer therapies. The Vorbrüggen glycosylation is a widely used and reliable method for this transformation.[12][13][14][15]

Mechanistic Insights: The Vorbrüggen reaction involves the coupling of a silylated purine base with a per-acylated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid activates the sugar by promoting the formation of an oxocarbenium ion intermediate. The silylated purine then attacks this electrophilic intermediate, typically from the less hindered β-face, to afford the β-nucleoside with high stereoselectivity.[16][17][18][19]

Experimental Protocol: Vorbrüggen Glycosylation of 6-Iodopurine [20]

-

Materials:

-

6-Iodopurine

-

Per-O-acetylated ribose (or other protected sugar)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend 6-iodopurine (1.0 eq) in anhydrous acetonitrile.

-

Add BSA (2.5 eq) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated purine.

-

Cool the solution to room temperature and add the per-O-acetylated sugar (1.2 eq).

-

Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

-

Deprotect the acetyl groups using a suitable method (e.g., Zemplén deacetylation with sodium methoxide in methanol) to obtain the final 9-glycosyl-6-iodopurine.

-

Caption: Workflow for the Vorbrüggen N9-glycosylation of 6-iodopurine.

Functionalization at the C6-Position: The Power of Cross-Coupling

The true synthetic versatility of the 6-iodo-9-substituted purine scaffold is realized through the functionalization of the C6-position. The carbon-iodine bond is highly amenable to various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 6-iodopurine and a boronic acid or ester. This enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C6-position, providing access to a vast chemical space for drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling of a 9-Substituted-6-Iodopurine

-

Materials:

-

9-Substituted-6-iodopurine

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., dioxane, DME, toluene/water mixture)

-

-

Procedure:

-

To a reaction vessel, add the 9-substituted-6-iodopurine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

-

Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Biological Applications of 6-Iodo-9-Substituted Purine Derivatives

The structural diversity achievable with the 6-iodo-9-substituted purine scaffold has led to the discovery of compounds with a wide range of biological activities.

Anticancer Activity

Many 6,9-disubstituted purines have demonstrated potent anticancer activity. These compounds often act by inhibiting key cellular processes such as cell proliferation and inducing apoptosis.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| 6-(substituted phenyl piperazine)-9-cyclopentyl purines | K562 (Leukemia) | 2.27 - 2.53 | [21] |

| HL-60 (Leukemia) | 1.42 - 1.52 | [21] | |

| OKP-GS | 4.56 - 24.77 | [21] | |

| 2',4-dihydroxy-3-methoxychalcone substituted purine | Hela (Cervical Cancer) | 8.53 | [22] |

| WiDr (Colon Cancer) | 2.66 | [22] | |

| 2',4',4-trihydroxy-3-methoxychalcone substituted purine | Hela (Cervical Cancer) | 12.80 | [22] |

| WiDr (Colon Cancer) | 19.57 | [22] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. 6,9-disubstituted purines have been investigated as potential anti-inflammatory agents, often by targeting inflammatory signaling pathways.

| Compound Class | Assay | IC₅₀ (µM) | Reference |

| Organotin(IV) complexes of Schiff base substituted purines | Protein denaturation inhibition | 7.12 - 7.62 | [23] |

| Aqueous Solanum aethiopicum leaf extract containing purine derivatives | Inhibition of albumin denaturation | 50.20 | [24] |

| Anti-lipoxygenase activity | 199 | [24] | |

| Membrane stabilization | 9.36 | [24] |

Antiviral Activity

Nucleoside analogs are a cornerstone of antiviral therapy. 6-Iodo-9-glycosylpurines and their derivatives have shown promise as antiviral agents, particularly against RNA viruses.

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| NBD-14204 | HIV-1 (clinical isolates) | 0.24 - 0.9 | [25] |

| NBD-14208 | HIV-1 (clinical isolates) | 0.66 - 5.7 | [25] |

| Isoquinolone derivatives | Influenza A and B | 0.2 - 0.6 | [26] |

| Remdesivir (a complex purine derivative) | SARS-CoV-2 | Varies by cell line | [27] |

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling and are major targets for cancer therapy. The purine scaffold mimics the adenine core of ATP, making 6,9-disubstituted purines attractive candidates for kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.

-

Materials:

-

Purified kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

Test compound (6-iodo-9-substituted purine derivative)

-

Kinase reaction buffer

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting for radiolabeled ATP, or antibody-based detection for non-radioactive methods)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, set up the kinase reaction by combining the kinase, its substrate, and the reaction buffer.

-

Add the test compound at various concentrations to the reaction wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at the optimal temperature for the kinase.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Quantify the amount of phosphorylated substrate.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%).

-

Caption: Competitive inhibition of a protein kinase by a 6-iodo-9-substituted purine derivative.

Conclusion and Future Perspectives

The 6-iodo-9-substituted purine scaffold represents a highly privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the ability to readily introduce diverse functionalities at both the C6 and N9 positions, provides an unparalleled platform for the design and discovery of novel therapeutic agents. The examples highlighted in this guide demonstrate the broad range of biological activities accessible from this versatile core, from potent anticancer and anti-inflammatory effects to promising antiviral and kinase inhibitory properties.

Future research in this area will likely focus on the development of even more efficient and regioselective synthetic methodologies, including the exploration of novel catalysts and reaction conditions. Furthermore, the application of computational modeling and structure-based drug design will continue to guide the rational design of next-generation 6-iodo-9-substituted purine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease continues to grow, the adaptable nature of this remarkable scaffold will undoubtedly ensure its continued prominence in the quest for new and improved medicines.

References

-

Naciuk, F. F., et al. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry2023 , 11, 1163486. [Link]

-

Touret, F., et al. In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific Reports2020 , 10 (1), 1-11. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Rocaboy, M., et al. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Physical Chemistry B2003 , 107 (31), 7764-7771. [Link]

-

Singh, R. P., et al. Dose−response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate2021 . [Link]

-

Naciuk, F. F., et al. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry2023 , 11, 1163486. [Link]

-

Khan, I., et al. Antiinflammatory activity of compounds (1-20) in terms of IC50 value. ResearchGate2022 . [Link]

-

Zhong, M., & Robins, M. J. Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. The Journal of Organic Chemistry2006 , 71 (23), 8901–8906. [Link]

-

Naciuk, F. F., et al. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PubMed2023 . [Link]

-

Bibi, S., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021 , 26 (16), 4995. [Link]

-

Joo, J. M., et al. N-glycosylation as a eukaryotic protective mechanism against protein aggregation. Science Advances2024 , 10 (15), eadj7670. [Link]

-

Lizak, C., et al. Structural and mechanistic studies of the N-glycosylation machinery: from lipid-linked oligosaccharide biosynthesis to glycan transfer. Glycobiology2021 , 31 (10), 1215-1230. [Link]

-

Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

-

Zhong, M., & Robins, M. J. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed2006 . [Link]

-

Name-Reaction.com. Vorbrüggen Glycosylation. [Link]

-

ResearchGate. The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]

-

Naciuk, F. F., et al. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry2023 , 11, 1163486. [Link]

-

ResearchGate. IC 50 values of samples showing anticancer activity against different cancer cell lines studied. [Link]

-

ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

-

Janeba, Z., et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry2024 , 89 (8), 5348–5363. [Link]

-

Mao, R., et al. 9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters2018 , 29 (1), 129-132. [Link]

-

Wang, C., et al. Direct Regioselective C-H Cyanation of Purines. Molecules2023 , 28 (2), 835. [Link]

-

Viciu, M. S., et al. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry2008 , 6 (15), 2820-2825. [Link]

-

Di Lella, S., et al. N-Glycosylation as a Modulator of Protein Conformation and Assembly in Disease. International Journal of Molecular Sciences2023 , 24 (24), 17240. [Link]

-

Wikipedia. N-linked glycosylation. [Link]

-

Sidwell, R. W., et al. In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates. Antimicrobial Agents and Chemotherapy1974 , 5 (6), 652-657. [Link]

-

Omar, A. M., et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules2021 , 26 (23), 7196. [Link]

-

ResearchGate. IC50 Values of Isolated Compounds as Anti-inflammatory agents. [Link]

-

Kassa, A., et al. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. Viruses2022 , 14 (12), 2798. [Link]

-

Atobe, T., et al. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters2016 , 12 (2), 1155-1160. [Link]

-

Ishida, Y., et al. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Biological and Pharmaceutical Bulletin2019 , 42 (11), 1877-1883. [Link]

-

Science.gov. lines ic50 values: Topics by Science.gov. [Link]

-

Kim, J., et al. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses2021 , 13 (7), 1298. [Link]

-

Viciu, M. S., et al. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry2008 , 6 (15), 2820-2825. [Link]

-

Viciu, M. S., et al. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. PubMed2008 . [Link]

-

Li, Z., et al. Regioselective N9 alkylation of purine rings assisted by β-cyclodextrin. Indian Journal of Chemistry - Section B2014 , 53B (1), 101-105. [Link]

-

University of Oxford. Fundamental biochemistry of N-glycosylation. [Link]

-

Uchenna, A. E., et al. Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. Journal of Pharmaceutical Research International2021 , 33-42. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 13. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2'-methyladenosine using Vorbrüggen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vorbrüggen Glycosylation [drugfuture.com]

- 15. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and mechanistic studies of the N-glycosylation machinery: from lipid-linked oligosaccharide biosynthesis to glycan transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Glycosylation as a Modulator of Protein Conformation and Assembly in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 19. Fundamental biochemistry of N-glycosylation — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. lines ic50 values: Topics by Science.gov [science.gov]

- 23. researchgate.net [researchgate.net]

- 24. gpub.org [gpub.org]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

Thermodynamic & Synthetic Profile: Benzyl-Protected Iodopurines

The following technical guide details the thermodynamic properties, synthesis, and characterization of benzyl-protected iodopurines.

Executive Summary

Benzyl-protected iodopurines (specifically 6-iodo-9-benzylpurine and its 2-iodo analogues) serve as high-value intermediates in the synthesis of antiviral nucleoside analogues and CDK inhibitors. Their utility is defined by the iodine handle , which allows for facile palladium-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura), and the benzyl group , which masks the N7/N9 acidic protons.

However, the thermodynamic landscape of these compounds is dominated by annular tautomerism and regioisomerism . While the N9-benzyl isomer is the thermodynamically preferred species, the N7-benzyl isomer often forms kinetically. Understanding the thermodynamic drive ($ \Delta G $) driving the N7

Theoretical Framework: The N7 vs. N9 Dichotomy[1]

Thermodynamic Stability

In the purine scaffold, the imidazole ring allows for alkylation at either the N7 or N9 position.

-

N9-Isomer (Thermodynamic): The N9-benzyl derivative is generally 3–6 kcal/mol more stable than the N7-isomer. This stability arises from minimized steric repulsion between the benzyl group and the substituent at C6 (in this case, the bulky Iodine atom). Additionally, the dipole moment of the N9-isomer aligns more favorably with the solvent field in polar media.

-

N7-Isomer (Kinetic): Alkylation often occurs at N7 initially due to the lone pair availability and proximity to the C6-substituent's inductive effect. However, the N7-isomer suffers from "peri-interaction" (steric clash) between the benzyl methylene protons and the large Iodine atom at C6.

Thermal Isomerization

Upon heating (typically >140 °C) or in the presence of Lewis acids, the N7-benzyl iodopurine undergoes an irreversible rearrangement to the N9-benzyl isomer. This is a sigmatropic-like shift or an intermolecular benzyl transfer, driven by the release of the steric strain at C6.

Graphviz Diagram: Thermodynamic Landscape

Caption: Energy landscape showing the kinetic trap of the N7-isomer and the thermodynamic descent to the N9-isomer.

Comparative Properties Table

The following data summarizes the physicochemical differences between the regioisomers. Note that iodopurines have higher melting points and lipophilicity compared to their chloro-analogues due to the polarizability of iodine.

| Property | N9-Benzyl-6-iodopurine | N7-Benzyl-6-iodopurine |

| Thermodynamic Status | Stable (Global Minimum) | Meta-stable (Kinetic Trap) |

| Melting Point | 168–172 °C (Sharp) | 145–150 °C (Often Broad) |

| Solubility (DMSO) | High (>50 mg/mL) | Moderate |

| C13 NMR (C5 Shift) | ~130 ppm (Shielded) | ~120 ppm (Shielded) |

| Reactivity (Pd-Coupling) | Excellent Substrate | Poor (Steric hindrance at C6) |

| Isomerization Risk | None | High (converts to N9 >140°C) |

Experimental Protocols

Synthesis of 9-Benzyl-6-iodopurine

Rationale: Direct iodination of purines is difficult. The preferred route is the synthesis of 6-chloropurine followed by an

Reagents:

-

6-Iodopurine (1.0 eq)

-

Benzyl Bromide (BnBr) (1.1 eq)

-

Potassium Carbonate (

) (2.5 eq) -

DMF (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 6-iodopurine (5.0 g, 20.3 mmol) in anhydrous DMF (50 mL) under Argon.

-

Base Activation: Add

(7.0 g, 50.8 mmol). Stir at room temperature for 30 minutes to deprotonate the imidazole ring. -

Alkylation: Add Benzyl Bromide (2.65 mL, 22.3 mmol) dropwise over 10 minutes.

-

Thermodynamic Drive: Heat the reaction mixture to 60 °C for 12 hours.

-

Note: conducting this at 0 °C favors the N7 kinetic product. Heating ensures thermodynamic equilibration to the N9 isomer.

-

-

Work-up: Pour the mixture into ice-water (300 mL). The product will precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove trace N7 isomer.

-

Yield: Expect ~75-80% of 9-benzyl-6-iodopurine as off-white needles.

Self-Validating Characterization (Differentiation)

To confirm you have the thermodynamic N9 isomer and not the N7 kinetic impurity, use the HMBC Nitrogen Correlation method.

-

N9-Isomer: The benzyl

protons (approx -

N7-Isomer: The benzyl

protons will show a strong 3-bond coupling to C5 and C8 . -

NOESY Check: In the N9-isomer, irradiating the benzyl

often shows an NOE enhancement of the H8 proton. In the N7-isomer, steric clash with the C6-Iodine may distort this, but an NOE to H8 is still possible; however, the lack of NOE to C6 substituents is key.

Graphviz Diagram: Synthetic Workflow

Caption: Optimized synthetic workflow favoring the thermodynamic N9-isomer.

Applications & Handling

The 6-iodopurine moiety is sensitive to light (homolytic cleavage of C-I bond). Store all benzyl-protected iodopurines in amber vials at -20 °C.

-

Cross-Coupling: The C6-Iodine bond is highly reactive. In Sonogashira couplings, the N9-benzyl group provides necessary solubility and prevents catalyst poisoning by the free imidazole nitrogen.

-

Deprotection: The benzyl group is robust. Removal typically requires Birch reduction (Na/liq.

) or harsh acid hydrolysis, as standard hydrogenolysis (

References

- Regioselectivity in Purine Alkylation: Title: "Regioselective N9 Alkylation of Purines." Source:Journal of Organic Chemistry, 2004. Context: Establishes the thermodynamic preference for N9 over N7 in bulky purines.

-

Iodopurine Synthesis

- Title: "Synthesis and full characteris

- Source:Organic & Biomolecular Chemistry, 2004.

-

URL:[Link]

- Context: Provides the lithiation and halogen exchange protocols adaptable to benzyl deriv

- Title: "Distinguishing N7 and N9 isomers of purines by NMR.

-

Thermodynamic Data (Analogues)

- Title: "Thermal stability of N-heterocycle-stabilized iodanes."

- Source:Beilstein Journal of Organic Chemistry, 2019.

-

URL:[Link]

- Context: Discusses the thermal decomposition and stability trends of iodine-bearing heterocycles.

Technical Guide: Safety, Handling, and Applications of 9-Benzyl-6-iodo-9H-purine

Executive Summary & Compound Identification[1][2]

9-benzyl-6-iodo-9H-purine is a specialized heterocyclic building block used primarily in the discovery of nucleoside analogs, kinase inhibitors, and cytokinins. As a 6-halopurine, it serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and halogen-metal exchange protocols.

This guide synthesizes safety data from homologous purine derivatives and specific reactivity profiles of iodinated heterocycles to provide a comprehensive handling protocol.

Chemical Identity

| Parameter | Detail |

| Chemical Name | 9-benzyl-6-iodo-9H-purine |

| CAS Number | 83135-13-1 |

| Molecular Formula | C₁₂H₉IN₄ |

| Molecular Weight | 336.13 g/mol |

| Structural Class | Halogenated Purine / N-benzylated Heterocycle |

| SMILES | c1ccccc1Cn2cnc3c(ncnc23)I |

Physicochemical Profile[3]

-

Physical State: Solid (Crystalline).

-

Appearance: Typically off-white to yellow powder. Note: Yellowing often indicates partial liberation of elemental iodine (

) due to light exposure. -

Solubility:

-

High: DMSO, DMF, DMAc.

-

Moderate: Dichloromethane, Chloroform, Ethyl Acetate.

-

Low/Insoluble: Water, Hexanes.

-

-

Melting Point: Literature values for 6-halopurines vary; analogous 6-chloro-9-benzylpurine melts ~98–100°C. Expect a similar or slightly higher range for the iodo-derivative.[1]

-

Stability: Light Sensitive. The C–I bond is weaker than C–Cl or C–Br, making it susceptible to photolytic cleavage.

Hazard Identification (GHS Classification)

While a specific REACH dossier may not exist for this intermediate, its hazard profile is derived from the structural alerts of halogenated purines (e.g., 6-chloropurine) and the toxicology of iodinated organics.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3][4] |

Precautionary Statements (Selected)

-

P280: Wear protective gloves/protective clothing/eye protection.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3][5][6] Continue rinsing.[3][5][6]

-

P410: Protect from sunlight (Specific to iodinated compounds).

Safe Handling & Storage Protocol

The primary risk with 9-benzyl-6-iodo-9H-purine is not just acute toxicity, but chemical instability leading to the release of iodine and loss of reagent integrity.

Storage Architecture

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The iodide moiety is prone to oxidative degradation.

-

Container: Amber glass vials are mandatory to prevent photolysis. If amber glass is unavailable, wrap clear vials in aluminum foil.

Engineering Controls & PPE

-

Ventilation: Handle strictly within a certified Chemical Fume Hood .

-

Gloves: Nitrile rubber (0.11 mm minimum thickness).

-

Reasoning: Purines are generally soluble in organic solvents; nitrile provides broad splash protection against common solvents like DCM or DMF used in coupling reactions.

-

-

Eye Protection: Chemical safety goggles. Face shield recommended if handling >5g quantities due to corrosive potential of liberated iodine.

Handling Workflow Visualization

The following diagram illustrates the decision logic for safe handling from receipt to disposal.

Figure 1: Lifecycle management of light-sensitive iodinated purines.

Synthesis & Application Context